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Abstract

Dihydroartemisinin (DHA), the active metabolite of the celebrated antimalarial drug
artemisinin, stands as a cornerstone in the treatment of malaria.[1] Its semi-synthetic nature
allows for the creation of more soluble and pharmacokinetically favorable derivatives, including
artesunate, artemether, and arteether. Beyond its potent antimalarial activity, a growing body of
evidence highlights the therapeutic potential of DHA and its derivatives in oncology and
inflammatory diseases. This technical guide provides an in-depth overview of the synthesis of
dihydroartemisinin and its principal derivatives, supported by detailed experimental protocols.
Furthermore, it elucidates the core mechanisms of action, presenting key signaling pathways
and a compilation of quantitative data to facilitate comparative analysis for research and drug
development professionals.

Synthesis of Dihydroartemisinin and Its Derivatives

The synthesis of dihydroartemisinin and its derivatives is a critical process in the production
of artemisinin-based combination therapies (ACTSs), the frontline treatment for malaria. The
processes are well-established, allowing for large-scale and efficient production.

Dihydroartemisinin (DHA) Synthesis
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DHA is synthesized from its parent compound, artemisinin, through a reduction reaction. The
most common and industrially scalable method involves the use of sodium borohydride
(NaBHa4) in methanol.

Materials:

Artemisinin

e Methanol (MeOH)

e Sodium borohydride (NaBHa), granular

o Glacial acetic acid

e Deionized water

¢ Round-bottom flask

o Magnetic stirrer and stir bar

e |ce bath

e Biuchner funnel and filter paper

e Rotary evaporator

Procedure:

Suspend artemisinin (e.g., 10.0 g, 35.4 mmol) in methanol (e.g., 60 cm3) in a round-bottom
flask equipped with a magnetic stir bar.

e Cool the suspension to 0-5 °C using an ice bath.

e Slowly add sodium borohydride (e.g., 3.35 g, 88.5 mmol) in small portions over a period of
30 minutes while maintaining the temperature between 0-5 °C.[2]

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir vigorously until thin-layer chromatography (TLC) indicates the complete consumption of
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artemisinin (approximately 30 minutes).[2]

o Neutralize the reaction mixture to a pH of 5-6 by adding a solution of 30% acetic acid in
methanol.[2]

o Concentrate the mixture under reduced pressure using a rotary evaporator.
» Lyophilize the concentrated residue to obtain a white powder.

« For purification, the crude product can be precipitated by adding cold water, collected by
filtration, washed with water, and dried.[1] Alternatively, for higher purity, the residue can be
extracted with ethyl acetate, and the solvent evaporated.

Characterization:
e Melting Point: 143-145 °CJ[1]

e Spectroscopic Data: Confirm structure using *H-NMR, 13C-NMR, and mass spectrometry.

Artesunate Synthesis

Artesunate, a hemisuccinate ester of DHA, is synthesized by reacting DHA with succinic
anhydride in the presence of a base. This process enhances the water solubility of the
compound.

Materials:

o Dihydroartemisinin (DHA)

e Succinic anhydride

e Triethylamine (EtsN) or Pyridine

¢ Dichloromethane (CH2ClI2) or Isopropyl acetate
» Deionized water

 Sulfuric acid (2 N)
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¢ Round-bottom flask

e Magnetic stirrer and stir bar

Procedure:

Dissolve succinic anhydride (e.g., 4.93 g, 49.2 mmol) in isopropyl acetate (e.g., 30 cm3) in a
round-bottom flask under an argon atmosphere.[2]

e Add triethylamine (e.g., 2.94 cm3, 21.1 mmol) to the solution.[2]

e Add dihydroartemisinin (e.g., 10.0 g, 35.2 mmol) portion-wise over 30 minutes.[]
« Stir the reaction mixture at ambient temperature for approximately 4 hours.[2]

e Quench the reaction by adding deionized water.

e Adjust the pH to 5 with 2 N sulfuric acid and stir to achieve phase separation.[2]

o Extract the aqueous phase with isopropyl acetate.

o Combine the organic layers and concentrate under reduced pressure to yield artesunate as
fine white needles.[2]

Characterization:
e Melting Point: 131-133 °CJ[2]

o Spectroscopic Data: Confirm structure using *H-NMR, 13C-NMR, and mass spectrometry.

Artemether Synthesis

Artemether is the methyl ether derivative of DHA. It is synthesized by reacting DHA with
methanol in the presence of an acid catalyst.

Materials:

e Dihydroartemisinin (DHA)
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e Methanol (MeOH)

e An acid catalyst (e.g., BFs-OEtz, p-toluenesulfonic acid, or chlorotrimethylsilane)

e Anhydrous sodium sulfate (Na2S0a4)

e Solvent for extraction (e.g., dichloromethane)

¢ Round-bottom flask

e Magnetic stirrer and stir bar

Procedure:

o Dissolve dihydroartemisinin in methanol.

e Add the acid catalyst to the solution.

 Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to
a full day depending on the catalyst used.[3]

¢ Monitor the reaction progress using TLC.

e Once the reaction is complete, quench the reaction (e.g., with a sodium bicarbonate
solution).

o Extract the product with a suitable organic solvent like dichloromethane.

o Dry the organic layer over anhydrous sodium sulfate and filter.

» Evaporate the solvent under reduced pressure to obtain artemether.

o Purify the product using column chromatography if necessary.[3]

Characterization:

o Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
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Arteether Synthesis

Arteether, the ethyl ether derivative of DHA, is synthesized in a similar manner to artemether,
using ethanol instead of methanol.

Materials:

e Dihydroartemisinin (DHA)

e Dry ethanol (EtOH)

e An acid catalyst (e.g., p-toluenesulfonic acid, anhydrous AICls, or chlorotrimethylsilane)[4]
» Triethylorthoformate (optional, can improve yield)

o Deionized water

* Non-polar organic solvent for extraction (e.g., dichloromethane)

e Anhydrous sodium sulfate (Na2S0a4)

» Round-bottom flask

e Magnetic stirrer and stir bar

Procedure:

o Dissolve dihydroartemisinin (e.g., 50 mg) in dry ethanol (e.g., 3 ml).[4]

e Add the acid catalyst (e.g., 25 mg of p-toluenesulfonic acid) and, if used, triethylorthoformate
(e.g., 2 ml).[4]

 Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes).[4]
e Add deionized water (e.g., 50 ml) to the reaction mixture.

o Extract the product with a non-polar organic solvent such as dichloromethane (e.g., 3 x 30
ml).[4]
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» Dry the combined organic extracts over anhydrous sodium sulfate.

» Evaporate the solvent under reduced pressure to obtain pure arteether.[4]
Characterization:

o Confirm the structure and purity using IR, Mass, and *H NMR spectroscopy.[4]

Quantitative Data

The following tables summarize key quantitative data for dihydroartemisinin and its
derivatives, providing a comparative overview of their physicochemical properties,
pharmacokinetics, and biological activities.

ble 1: Physicochemical :

Molecular Molar Mass  Melting Water
Compound . . LogP
Formula (g/mol) Point (°C) Solubility
Dihydroartem 0.13+£0.01
o Ci1sH240s 284.35 143-145[1] 2.35 - 2.73[6]
isinin mg/mL[5]
565 mg/L (at
Artesunate C19H280s 384.42 131-135[5] 2.77[5]
pH 7.2)[5]
Poorly
Artemether C16H260s 298.38 86-88 3.2
soluble
Poorly
Arteether C17H2805 312.40 78-82 3.7
soluble

Table 2: Pharmacokinetic Parameters
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Route of Elimination ] o Active
Compound o . . Bioavailability .
Administration Half-life Metabolite
Dihydroartemisini
~1 hour - -
n
Dihydroartemisini
Artesunate Oral, IV <1 hour[7] 61-88% (oral)[8] 7]
n
Dihydroartemisini
Artemether Oral, IM 2-4 hours[7] Low ]
n
Dihydroartemisini
Arteether ~20 hours -

n[10]

Table 3: Antimalarial Activity (ICso Values against P.

falciparum)
Compound Strain ICs0 (NM) Reference
] o ) 1.11 (Geometric
Dihydroartemisinin Yaounde isolates [11]
Mean)
] o ] N 1.25 (Geometric
Dihydroartemisinin Chloroquine-sensitive [11]
Mean)
) o ) ) 0.979 (Geometric
Dihydroartemisinin Chloroquine-resistant [11]
Mean)
] o ] 243 (DHA-resistant
Dihydroartemisinin Dd2 (resistant) [12]
clone)
Dihydroartemisinin Kenyan isolates 2 (Median) [13]
Artemether - 2.1 [14]
Artesunate - 3.8 [14]

Table 4: Anticancer Activity (ICso Values)
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Cancer Cell Cancer Incubation
Compound ) ICs0 (M) . Reference
Line Type Time (h)
Dihydroartem
o PC9 Lung Cancer 19.68 48 [15]
isinin
Dihydroartem
o NCI-H1975 Lung Cancer 7.08 48 [15]
isinin
Dihydroartem ]
L Hep3B Liver Cancer 29.4 24 [15]
isinin
Dihydroartem )
o Huh? Liver Cancer 321 24 [15]
isinin
Dihydroartem )
o PLC/PRF/5 Liver Cancer 22.4 24 [15]
isinin
Dihydroartem )
o HepG2 Liver Cancer 40.2 24 [15]
isinin
Dihydroartem Breast
o MCF-7 129.1 24 [16]
isinin Cancer
Dihydroartem Breast
o MDA-MB-231 119.2 24 [16]
isinin Cancer
Dihydroartem Colorectal
o SW620 15.08 £ 1.70 24 [17]
isinin Cancer
Dihydroartem Colorectal
o DLD-1 38.46 +4.15 24 [17]
isinin Cancer
Breast
Artesunate MCF-7 83.28 24 [16]
Cancer
Breast
Artesunate MDA-MB-231 78.65 24 [16]
Cancer

Core Mechanisms of Action and Signaling Pathways
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The biological activity of dihydroartemisinin and its derivatives is primarily attributed to the
endoperoxide bridge within their sesquiterpene lactone structure.

Antimalarial Mechanism

The prevailing mechanism of antimalarial action involves the iron-mediated cleavage of the
endoperoxide bridge.[7] The malaria parasite, during its intraerythrocytic stage, digests
hemoglobin, releasing large amounts of heme and free ferrous iron (Fe2*). This iron catalyzes
the cleavage of the endoperoxide bridge in DHA, generating highly reactive oxygen species
(ROS) and carbon-centered radicals.[18][19] These radicals then indiscriminately alkylate and
damage essential parasite macromolecules, including proteins and lipids, leading to oxidative
stress and parasite death.[7]

Endoperoxide
. o hridge cl
Dihydroartemisinin fige ceavage v
Alkylation &

Reactive Oxygen Oxidation Macromolecule
Species (ROS) Damage

Fe2+ (from Heme) _____________________4

Parasite Death

Click to download full resolution via product page

Figure 1. Antimalarial mechanism of Dihydroartemisinin.

Anticancer Mechanisms

The anticancer activity of DHA also leverages the generation of ROS, as cancer cells often
have higher intracellular iron concentrations compared to normal cells.[20] However, the
mechanisms are more complex and involve the modulation of various signaling pathways that
regulate cell proliferation, apoptosis, angiogenesis, and metastasis.

DHA induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic
pathways. It can lead to the loss of mitochondrial membrane potential, release of cytochrome c,
and activation of caspases.[21] Key signaling pathways involved include:

» Bim/Bak-mediated Intrinsic Pathway: DHA can increase the expression of the BH3-only
protein Bim, which in turn activates Bak, a pro-apoptotic protein, leading to mitochondrial
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outer membrane permeabilization.[11][21]

+ JNK/p38 MAPK Pathway: Activation of JINK and p38 MAPK signaling cascades can promote
apoptosis in response to cellular stress induced by DHA.[22]

o JAK/STAT Pathway: Inhibition of the JAK2/STAT3 signaling pathway by DHA has been
shown to induce apoptosis in colon cancer cells.[23]

Dihydroartemisinin

inhibits

ROS

JAK2/STAT3

JINK / p38 MAPK

Mitochondrial
Dysfunction

inhibition of
pro-survival signals

Caspase Activation

Apoptosis
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Figure 2. Signaling pathways in DHA-induced apoptosis.
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DHA can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1 or
G2/M phase. This is achieved by modulating the expression and activity of key cell cycle
regulators.

o AKT/GSK3p/Cyclin D1 Pathway: DHA can suppress this pathway, leading to the
downregulation of Cyclin D1, a crucial protein for the G1/S phase transition.[2]

o CDK1/CCNB1/PLK1 Signaling: In colorectal cancer, DHA has been shown to target this axis,
leading to G2/M arrest.[24]

inhibits W Cyclin D1 . CUCI=ee ™ 1/S Transition
inhibits ) o
CDK1/CCNB1 activates PLK1 inhibition leads to G2/M Arrest

Dihydroartemisinin

Click to download full resolution via product page
Figure 3. DHA-mediated cell cycle arrest pathways.

DHA can inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer
cells (metastasis) by targeting relevant signaling pathways.

e TGF-B1/ALK5/SMAD2 Pathway: DHA can inhibit endothelial cell migration, a key step in
angiogenesis, by modulating this pathway.[25]

* NF-kB Pathway: By inhibiting the NF-kB signaling pathway, DHA can reduce the expression
of pro-angiogenic factors like VEGF.[12]

Anti-Inflammatory and Immunomodulatory Mechanisms

DHA and its derivatives exhibit significant anti-inflammatory and immunomodulatory properties,
making them potential therapeutic agents for autoimmune and inflammatory diseases.

o NF-kB Signaling Pathway: A central mechanism of the anti-inflammatory action of DHA is the
inhibition of the NF-kB pathway, which leads to a reduction in the production of pro-
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inflammatory cytokines such as TNF-q, IL-6, and IL-13.[26][27]

« mTOR Signaling Pathway: DHA can modulate T-cell differentiation and function by inhibiting
the mTOR pathway. This leads to the suppression of pro-inflammatory T helper (Th) cells
and the promotion of anti-inflammatory regulatory T cells (Tregs).[15]

e AIM2 Inflammasome Pathway: DHA has been shown to inhibit the activation of the AIM2
inflammasome, further reducing the production of inflammatory cytokines.[28]

Dihydroartemisinin
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Figure 4. Anti-inflammatory mechanisms of Dihydroartemisinin.

Conclusion

Dihydroartemisinin and its derivatives represent a versatile class of compounds with well-
established antimalarial efficacy and promising potential in the fields of oncology and
immunology. The synthetic pathways to these molecules are robust and scalable, ensuring
their continued availability for therapeutic use and research. A deeper understanding of their
multifaceted mechanisms of action, particularly the intricate signaling pathways they modulate,
will be crucial for the development of novel therapeutic strategies and combination therapies.
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The quantitative data and detailed protocols provided in this guide aim to serve as a valuable
resource for scientists and researchers dedicated to harnessing the full therapeutic potential of
these remarkable compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dihydroartemisinin inhibits the mammalian target of rapamycin-mediated signaling
pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

o 2. Dihydroartemisinin inhibits cell proliferation via AKT/GSK3[/cyclinD1 pathway and induces
apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nim.nih.gov]

» 3. aacrjournals.org [aacrjournals.org]
e 4. academic.oup.com [academic.oup.com]
e 5. Anti-tumor mechanism of artesunate - PMC [pmc.ncbi.nim.nih.gov]

o 6. Dihydroartemisinin inhibits endothelial cell migration via the TG...: Ingenta Connect
[ingentaconnect.com]

» 7. Dihydroartemisinin - Wikipedia [en.wikipedia.org]

o 8. Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications: New
Horizons Beyond Antimalarials - PMC [pmc.ncbi.nim.nih.gov]

e 9. go.drugbank.com [go.drugbank.com]
e 10. What is Arteether used for? [synapse.patsnap.com]

e 11. Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. spandidos-publications.com [spandidos-publications.com]

¢ 13. Dihydroartemisinin Inhibits mMTORC1 Signaling by Activating the AMPK Pathway in
Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nim.nih.gov]

e 14. What is the mechanism of Arteether? [synapse.patsnap.com]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b15608719?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23929438/
https://pubmed.ncbi.nlm.nih.gov/23929438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4314032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4314032/
https://aacrjournals.org/cancerres/article/73/8_Supplement/4354/590174/Abstract-4354-Dihydroartemisinin-inhibits-mTORC1
https://academic.oup.com/carcin/article/35/1/192/360609?login=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC11549674/
https://www.ingentaconnect.com/content/sp/etm/2021/00000022/00000001/art00027
https://www.ingentaconnect.com/content/sp/etm/2021/00000022/00000001/art00027
https://en.wikipedia.org/wiki/Dihydroartemisinin
https://pmc.ncbi.nlm.nih.gov/articles/PMC12429344/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12429344/
https://go.drugbank.com/drugs/DB06697
https://synapse.patsnap.com/article/what-is-arteether-used-for
https://pubmed.ncbi.nlm.nih.gov/20663933/
https://pubmed.ncbi.nlm.nih.gov/20663933/
https://www.spandidos-publications.com/10.3892/ijmm.2017.3085
https://pmc.ncbi.nlm.nih.gov/articles/PMC8226784/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8226784/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-arteether
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 15. Dihydroartemisinin ameliorates inflammatory disease by its reciprocal effects on Th and
Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

e 16. Dihydroartemisinin Induces Endothelial Cell Autophagy through Suppression of the
Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

e 17. researchgate.net [researchgate.net]

o 18. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in
Asexual Stages of Plasmodium [frontiersin.org]

e 19. encyclopedia.pub [encyclopedia.pub]

e 20. Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production and Blockade of
Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

» 21. Dihydroartemisinin induces apoptosis preferentially via a Bim-mediated intrinsic pathway
in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

o 22. Dihydroartemisinin induces apoptosis in human gastric cancer cell line BGC-823 through
activation of INK1/2 and p38 MAPK signaling pathways - PubMed
[pubmed.ncbi.nim.nih.gov]

o 23. Dihydroartemisinin increases apoptosis of colon cancer cells through targeting Janus
kinase 2/signal transducer and activator of transcription 3 signaling - PMC
[pmc.ncbi.nlm.nih.gov]

e 24. Dihydroartemisinin Suppresses the Tumorigenesis and Cycle Progression of Colorectal
Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

o 25. Dihydroartemisinin inhibits endothelial cell migration via the TGF-B1/ALK5/SMAD2
signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

e 26. Immunoregulation by Artemisinin and Its Derivatives: A New Role for Old Antimalarial
Drugs - PMC [pmc.ncbi.nlm.nih.gov]

e 27. tandfonline.com [tandfonline.com]

» 28. Dihydroartemisinin inhibits activation of the AIM2 inflammasome pathway and NF-
KB/HIF-1a/VEGF pathway by inducing autophagy in A431 human cutaneous squamous cell
carcinoma cells - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Dihydroartemisinin: A Technical Guide to Synthesis,
Derivatives, and Core Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608719#dihydroartemisinin-synthesis-and-
derivatives]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3478428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3478428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6856569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6856569/
https://www.researchgate.net/publication/311820888_Artemisinin_inhibits_inflammatory_response_via_regulating_NF-kB_and_MAPK_signaling_pathways
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2018.00256/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2018.00256/full
https://encyclopedia.pub/entry/20087
https://pmc.ncbi.nlm.nih.gov/articles/PMC7214747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7214747/
https://pubmed.ncbi.nlm.nih.gov/25935454/
https://pubmed.ncbi.nlm.nih.gov/25935454/
https://pubmed.ncbi.nlm.nih.gov/27401020/
https://pubmed.ncbi.nlm.nih.gov/27401020/
https://pubmed.ncbi.nlm.nih.gov/27401020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5776939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5776939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5776939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8592930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8592930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8120513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8458561/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8458561/
https://www.tandfonline.com/doi/full/10.1080/08923973.2016.1267744
https://pmc.ncbi.nlm.nih.gov/articles/PMC8176175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8176175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8176175/
https://www.benchchem.com/product/b15608719#dihydroartemisinin-synthesis-and-derivatives
https://www.benchchem.com/product/b15608719#dihydroartemisinin-synthesis-and-derivatives
https://www.benchchem.com/product/b15608719#dihydroartemisinin-synthesis-and-derivatives
https://www.benchchem.com/product/b15608719#dihydroartemisinin-synthesis-and-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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